![molecular formula C21H21N3O2S B15248615 N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a benzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide typically involves the formation of the benzimidazole ring followed by its attachment to the benzofuran structure. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the benzimidazole ring . The methylthio group is introduced via a nucleophilic substitution reaction, and the final coupling with the benzofuran carboxamide is achieved through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit tumor growth.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their function and leading to cell death. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Similar benzimidazole structure but lacks the benzofuran moiety.
Methanethiol-bridged benzimidazole derivatives: Similar in having a methylthio group but differ in the overall structure.
Uniqueness
N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide is unique due to its combined benzimidazole and benzofuran structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a compound of significant interest.
Eigenschaften
Molekularformel |
C21H21N3O2S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-13-14-7-3-6-10-18(14)26-19(13)21(25)24-17(11-12-27-2)20-22-15-8-4-5-9-16(15)23-20/h3-10,17H,11-12H2,1-2H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
FLMLHPYVXWHWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(CCSC)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


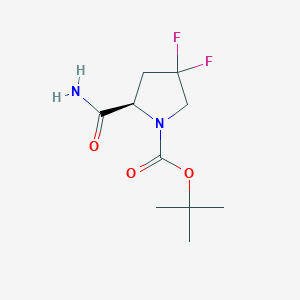
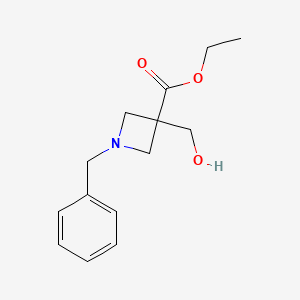
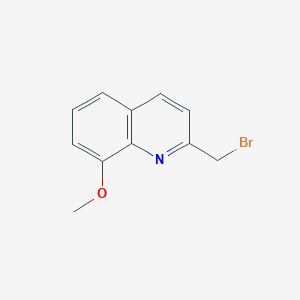
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)

![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
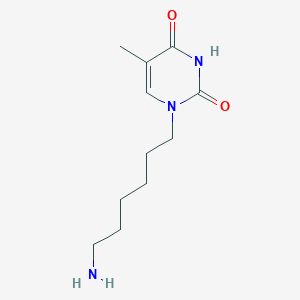
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)
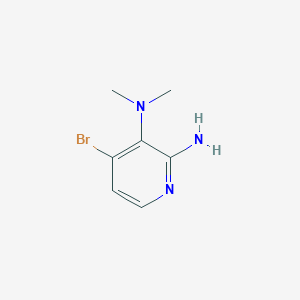

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)

![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
